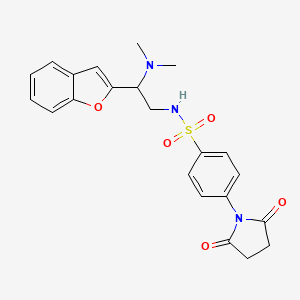

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with two key moieties:

- 2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl group: A nitrogen-containing ethyl chain linked to a benzofuran ring, likely influencing lipophilicity and receptor binding.

- 4-(2,5-Dioxopyrrolidin-1-yl) group: A pyrrolidinone derivative that may act as a hydrogen bond acceptor or covalent modifier (e.g., via Michael addition).

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-24(2)18(20-13-15-5-3-4-6-19(15)30-20)14-23-31(28,29)17-9-7-16(8-10-17)25-21(26)11-12-22(25)27/h3-10,13,18,23H,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMUBFYHAAUVMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

Introduction of the Dimethylaminoethyl Group: This step often involves alkylation reactions using dimethylamine and appropriate alkyl halides.

Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chlorides to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and benzenesulfonamide sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Diversity: The target compound’s benzofuran and pyrrolidinone groups contrast with Example 53’s pyrazolopyrimidine and fluorophenyl chromenone moieties. These differences likely alter solubility, target selectivity, and metabolic stability .

- Synthetic Complexity : Example 53 required palladium-catalyzed coupling (yield: 28%), suggesting the target compound’s synthesis may similarly involve multi-step catalysis .

Pharmacological and Physicochemical Properties

Table 2: Functional Group Impact on Properties

Key Observations :

- Benzofuran vs. Chromenone: The benzofuran in the target compound may confer greater metabolic stability compared to Example 53’s chromenone, which is prone to oxidation .

- Electrophilic Moieties : The dioxopyrrolidin group in the target compound could enable covalent interactions with cysteine residues, a mechanism absent in Example 53 .

Methodological Considerations

The dose-effect evaluation method from Litchfield and Wilcoxon () could theoretically compare the potency of these compounds. For instance:

- Slope Analysis : Steeper dose-response curves (indicative of higher potency) might arise from the target compound’s covalent binding capability.

Biological Activity

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety , a dimethylaminoethyl group , and a benzenesulfonamide structure . The molecular formula is with a molecular weight of 423.50 g/mol. Its structural complexity may confer unique biological properties compared to simpler analogs.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Benzofuran Moiety : This is achieved through cyclization reactions involving phenolic derivatives and aldehydes.

- Introduction of the Dimethylaminoethyl Group : This step often utilizes alkylation reactions with dimethylamine.

- Sulfonamide Formation : The final step involves the reaction of the intermediate with sulfonyl chlorides.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For example, compounds derived from benzofuran have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Specific findings include:

- A study demonstrated that certain benzofuran derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Mycobacterium tuberculosis .

- Other derivatives showed comparable antibacterial activity to established antibiotics, suggesting potential for therapeutic applications .

Anticancer Potential

Benzofuran-containing compounds have also been explored for their anticancer properties:

- In vitro studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cell lines, indicating their potential as anticancer agents .

- The mechanism often involves the induction of apoptosis in cancer cells, although specific pathways for this compound remain to be fully elucidated.

Enzyme Inhibition

Research has highlighted the ability of benzofuran derivatives to inhibit specific enzymes related to disease processes:

- Compounds similar to this compound have been reported to inhibit N-myristoyltransferase, an enzyme implicated in fungal infections .

Case Studies

- Study on Antimycobacterial Activity :

-

Antibacterial Activity Assessment :

- A comparative study evaluated various benzofuran derivatives against gram-positive and gram-negative bacteria. The results indicated that modifications at specific positions on the benzofuran ring significantly influenced antibacterial efficacy .

Comparative Analysis

| Compound Name | Structure | Biological Activity | MIC (μg/mL) |

|---|---|---|---|

| Benzofuran Derivative A | Structure A | Antimicrobial | 3.12 |

| Benzofuran Derivative B | Structure B | Anticancer | IC50 = 5.0 |

| N-(2-(benzofuran-2-yl)-...) | Structure C | Antifungal Enzyme Inhibitor | IC50 = 0.0075 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of sulfonamide derivatives typically involves coupling reactions between activated sulfonyl chlorides and amine intermediates. For example, a carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF or DCM with triethylamine as a base is widely used . Optimization may involve Design of Experiments (DoE) to assess variables like temperature, stoichiometry, and solvent polarity. Flow chemistry techniques, as demonstrated in diazomethane synthesis, could enhance reproducibility by controlling reaction parameters in continuous-flow systems .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Analytical techniques include:

- HPLC : To assess purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzofuran protons at δ 6.8–7.5 ppm, dimethylamino groups at δ 2.2–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~500–550) .

Q. What are the key challenges in achieving high yields during the synthesis of benzofuran-sulfonamide hybrids?

- Methodological Answer : Common issues include:

- Steric hindrance : The dimethylaminoethyl and dioxopyrrolidinyl groups may reduce coupling efficiency. Pre-activation of sulfonyl chlorides or microwave-assisted synthesis could mitigate this .

- Byproduct formation : Column chromatography (e.g., silica gel, eluent: DCM/MeOH gradient) is critical for isolating the target compound from unreacted intermediates .

Advanced Research Questions

Q. How does the electronic environment of the benzofuran moiety influence the compound’s biological activity?

- Methodological Answer : Computational studies (e.g., DFT calculations) can map electron density distribution, while Hammett constants quantify substituent effects. For example, electron-withdrawing groups on benzofuran may enhance binding to hydrophobic enzyme pockets, as observed in antimicrobial quinoline-carbohydrazide derivatives . Experimental validation via SAR studies (e.g., modifying benzofuran substituents and testing activity) is recommended.

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies may arise from:

- Purity variations : Cross-validate results using independently synthesized batches with ≥95% purity (HPLC) .

- Assay conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity with fixed inoculum size and broth microdilution) .

- Target selectivity : Use cheminformatic tools (e.g., molecular docking against homologous proteins) to identify off-target interactions .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically evaluated?

- Methodological Answer :

- Solubility : Shake-flask method in PBS (pH 7.4) with UV quantification .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- Permeability : Caco-2 cell monolayer assays to predict intestinal absorption .

Q. What advanced spectroscopic techniques are suitable for probing the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : To measure binding kinetics (KD, kon/koff) with immobilized receptors .

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon ligand binding to enzymes .

- X-ray Crystallography : Co-crystallization with target proteins (e.g., Mycobacterium tuberculosis enzymes) for atomic-level interaction mapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.